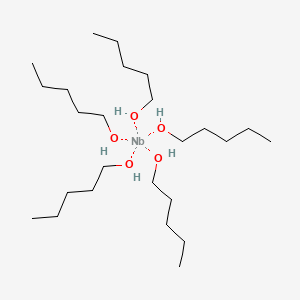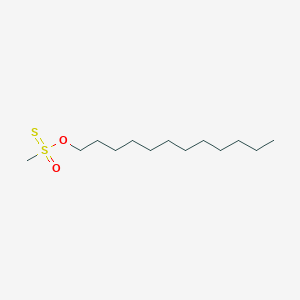
Dodecyl Methanethiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl Methanethiosulfonate is an organic compound with the chemical formula C₁₃H₂₈O₂S₂. It appears as a colorless to pale yellow liquid and is known for its low volatility and good solubility in organic solvents such as ethanol and acetone. It is sparingly soluble in water . This compound is primarily used as a reagent in organic synthesis, particularly for constructing S-S bonds, and as a cross-linking agent .
Analyse Biochimique
Biochemical Properties
Dodecyl Methanethiosulfonate interacts with various biomolecules, particularly thiols, forming mixed disulfides . This interaction plays a crucial role in its biochemical reactions. It has been used to probe the structures of the ACh receptor channel, the GABA receptor channel, and lactose permease .
Molecular Mechanism
The molecular mechanism of this compound involves its rapid and specific reaction with thiols to form mixed disulfides This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules containing thiols
Méthodes De Préparation
Dodecyl Methanethiosulfonate can be synthesized through the reaction of dodecanol with carbon disulfide. The general synthetic route involves the following steps:
Reaction of Dodecanol with Carbon Disulfide: Dodecanol reacts with carbon disulfide in the presence of a base to form dodecyl xanthate.
Oxidation: The dodecyl xanthate is then oxidized to form this compound.
In industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .
Analyse Des Réactions Chimiques
Dodecyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It reacts specifically and rapidly with thiols to form mixed disulfides
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions. The major products formed from these reactions are sulfonic acids, thiols, and mixed disulfides, respectively .
Applications De Recherche Scientifique
Dodecyl Methanethiosulfonate has diverse applications in scientific research:
Mécanisme D'action
Dodecyl Methanethiosulfonate exerts its effects by reacting specifically and rapidly with thiols to form mixed disulfides. This reaction is crucial in probing the structures of receptor channels and other biological molecules. The molecular targets include thiol groups present in proteins and enzymes, and the pathways involved are primarily related to thiol-disulfide exchange reactions .
Comparaison Avec Des Composés Similaires
Dodecyl Methanethiosulfonate is unique compared to other similar compounds due to its specific reactivity with thiols and its ability to form stable mixed disulfides. Similar compounds include:
Methyl Methanethiosulfonate: A smaller analog that also reacts with thiols but has different solubility and reactivity profiles.
Ethyl Methanethiosulfonate: Another analog with similar reactivity but different physical properties.
Propyl Methanethiosulfonate: Similar in reactivity but varies in chain length and solubility.
These compounds share the ability to form disulfides but differ in their physical properties and specific applications.
Propriétés
IUPAC Name |
dodecoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-15-17(2,14)16/h3-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJPDFXOEXAGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

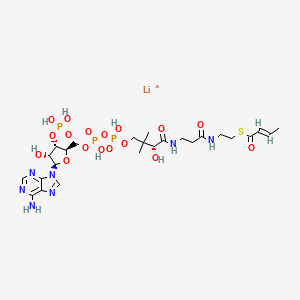
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
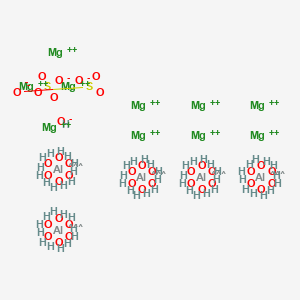

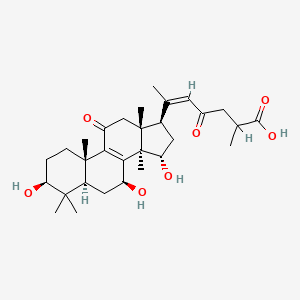
![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
